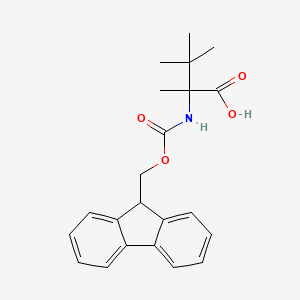

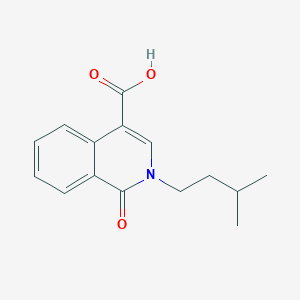

2-(9H-芴-9-基甲氧羰氨基)-2,3,3-三甲基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Fmoc-protected amino acids and derivatives involves several methods. One approach involves the preparation of Fmoc-thiazole-4-carboxylic acid from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), yielding high purity products through a convenient synthesis pathway (Le & Goodnow, 2004). Another method describes the protection of hydroxy-groups using the Fmoc group, demonstrating its versatility in peptide synthesis (Gioeli & Chattopadhyaya, 1982).

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids reveals a slight pyramidalization at the O=C—NH—Cα unit, with the N atom deviating from the basal plane, indicating a reduction in the sp^2 hybrid character of the molecular plane. This structural feature is complemented by intermolecular hydrogen bonds that contribute to the stability of the compound (Yamada et al., 2008).

Chemical Reactions and Properties

Fmoc-protected amino acids participate in various chemical reactions essential for peptide synthesis. The Fmoc group can be removed under basic conditions without affecting other sensitive functional groups in the molecule. This selective deprotection is crucial for the stepwise construction of peptides, allowing for the sequential addition of amino acids (Fields & Noble, 2009).

Physical Properties Analysis

The physical properties of Fmoc-protected amino acids, such as solubility and crystallinity, are influenced by the presence of the Fmoc group. These properties are critical for the purification and characterization of the synthesized peptides and their intermediates. Studies have shown that Fmoc-protected amino acids can be obtained as crystalline solids, facilitating their use in solid-phase peptide synthesis (Babu & Kantharaju, 2005).

Chemical Properties Analysis

The chemical properties of Fmoc-protected amino acids, such as their reactivity and stability, are pivotal in peptide synthesis. The Fmoc group provides excellent stability to the protected amino acid while allowing for selective deprotection under mild basic conditions. This balance of stability and reactivity makes the Fmoc group an indispensable tool in peptide synthesis methodologies (Chang et al., 2009).

科学研究应用

合成和化学应用

噻唑羧酸的合成:Fmoc已被用于合成2-(9H-芴-9-基甲氧羰基氨基)-噻唑-4-羧酸,从3-溴丙酸和(氨基硫代甲基)碳酸乙酯9H-芴-9-基甲酯(N-Fmoc-硫脲)开始,提供了高产率的方法(Le & Goodnow, 2004)。

在合成中保护羟基:它用于保护羟基,与各种酸和碱敏感的保护基结合使用。Fmoc基团可以方便地去除,而其他碱敏感的保护基保持完好(Gioeli & Chattopadhyaya, 1982)。

固相合成:基于Fmoc的化合物,如9-(4-羟基苯基)-9-H-芴-9-醇已被合成并应用为固相合成的新连接剂。它们与标准三苯甲基树脂相比表现出更高的酸稳定性(Bleicher, Lutz, & Wuethrich, 2000)。

生化和药用应用

二肽脲的合成:衍生自Fmoc-氨基酸的化合物用于合成二肽脲酯,作为肽合成的构建块(Babu & Kantharaju, 2005)。

寡脲的合成:在固相上使用O-琥珀酰亚胺基-(9H-芴-9-基甲氧羰基氨基)乙基氨基甲酸酯衍生物作为活化单体,高效合成寡脲是另一个应用。这些单体是从N-Fmoc保护的β3-氨基酸制备而来(Guichard, Semetey, Rodriguez, & Briand, 2000)。

细胞粘附抑制:Fmoc的衍生物芴-9-基烷酸和烷基苯甲酸已被发现能够抑制中性粒细胞的粘附,表明其作为细胞粘附抑制剂的潜力(Hamilton et al., 1995)。

固相肽合成:Fmoc氨基酸广泛应用于固相肽合成,通过各种固相支持、连接和侧链保护基增强方法(Fields & Noble, 2009)。

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-21(2,3)22(4,19(24)25)23-20(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,13H2,1-4H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIQUMFTYPIXLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)

![(E)-N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2492813.png)

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)

![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2492826.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2492831.png)